![molecular formula C23H22FN7O2 B2582944 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 920163-33-3](/img/structure/B2582944.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
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Description
This compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring and a fluorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a fluorophenoxy group . The exact 3D conformer and other structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H31N7O, an average mass of 421.539 Da, and a monoisotopic mass of 421.259003 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . The compound’s ACD/LogP is 2.87, indicating its lipophilicity .Scientific Research Applications
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial potential. Researchers have explored derivatives of this compound as potential agents against Plasmodium falciparum, the parasite responsible for malaria. These derivatives may interfere with critical metabolic pathways in the parasite, inhibiting its growth and survival .
- The same quinazolinone core has shown promise as an antitumor agent. It may inhibit cancer cell proliferation by interfering with signaling pathways or inducing apoptosis. Further studies are needed to explore its efficacy against specific cancer types and understand its mechanism of action .
- Some derivatives of 4(3H)-quinazolinone exhibit anticonvulsant activity. These compounds may modulate neuronal excitability and reduce seizure activity. Their potential as adjuncts to existing antiepileptic drugs warrants further investigation .
- Researchers have explored the fungicidal properties of 4(3H)-quinazolinone derivatives. These compounds may inhibit fungal growth by disrupting essential cellular processes. Their use in agriculture or medicine could help combat fungal infections .
- The quinazolinone scaffold has been evaluated for its antimicrobial effects. It may inhibit the growth of bacteria, including both Gram-positive and Gram-negative strains. These derivatives could serve as leads for developing novel antibiotics .
- Inflammation plays a crucial role in various diseases. Some 4(3H)-quinazolinone derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. These compounds may find applications in treating inflammatory conditions such as arthritis or autoimmune diseases .
- Beyond the mentioned fields, researchers continue to explore additional applications. These include investigating the compound’s cardiovascular effects, neuroprotective properties, and potential as enzyme inhibitors. As our understanding grows, new applications may emerge .
Antimalarial Activity
Antitumor Properties
Anticonvulsant Effects
Fungicidal Applications
Antimicrobial Activity
Anti-Inflammatory Potential
Other Potential Applications
properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWQDYQJJBFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone |
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